Lipophilicity (LogP) Differentiation: Intermediate Value Reduces Nonspecific Binding Risk
The target compound exhibits a calculated LogP of 4.50 (XLogP3: 4.0), which is approximately 2.9 log units higher than the unsubstituted 7,8-dihydroquinolin-5(6H)-one core (LogP 1.60) and more than 0.6 log units lower than the 7,7-dimethyl analog (LogP 5.13) . This intermediate lipophilicity indicates a balance between membrane permeability and aqueous solubility that differs meaningfully from both the more polar core and the more lipophilic dimethyl analog, potentially reducing nonspecific protein binding while maintaining acceptable permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 4.50 (XLogP3: 4.0) |
| Comparator Or Baseline | 7,8-Dihydroquinolin-5(6H)-one (LogP 1.60); 4-benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one (LogP 5.13) |
| Quantified Difference | +2.90 log units vs. unsubstituted core; −0.63 log units vs. 7,7-dimethyl analog |
| Conditions | Computed LogP from ChemSrc; XLogP3 from PubChem |
Why This Matters
LogP directly influences compound solubility, permeability, and metabolic stability; selecting an intermediate LogP scaffold can mitigate both poor solubility (high LogP) and poor membrane penetration (low LogP) in early-stage discovery.
